molecular formula C24H27F6N3O2 B15221828 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B15221828
M. Wt: 503.5 g/mol
InChI Key: PDZWACLMJXTIDC-ROUUACIJSA-N
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Description

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a piperidinyl moiety, and a cyclobutene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclobutene core: This can be achieved through a between a suitable diene and dienophile.

    Introduction of the piperidinyl moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the trifluoromethyl groups: This can be accomplished using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
  • **3-((3,5-Difluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The presence of trifluoromethyl groups in 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These features distinguish it from similar compounds and enhance its potential for various applications.

Properties

Molecular Formula

C24H27F6N3O2

Molecular Weight

503.5 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C24H27F6N3O2/c25-23(26,27)15-10-14(11-16(12-15)24(28,29)30)13-31-19-20(22(35)21(19)34)32-17-6-2-3-7-18(17)33-8-4-1-5-9-33/h10-12,17-18,31-32H,1-9,13H2/t17-,18-/m0/s1

InChI Key

PDZWACLMJXTIDC-ROUUACIJSA-N

Isomeric SMILES

C1CCN(CC1)[C@H]2CCCC[C@@H]2NC3=C(C(=O)C3=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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